12-Deoxywithastramonolide
Overview
Description
. This compound belongs to the class of withanolides, which are naturally occurring steroids. 12-Deoxywithastramonolide is known for its antioxidant and enzyme inhibitory properties .
Mechanism of Action
Target of Action
12-Deoxywithastramonolide is a principle bioactive compound found in ashwagandha (W. somnifera). It possesses antioxidant and enzyme inhibitory effects . The primary targets of this compound are the enzymes that it inhibits and the oxidative processes that it neutralizes.
Mode of Action
The compound interacts with its targets by inhibiting the action of certain enzymes. This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in . Additionally, as an antioxidant, this compound neutralizes harmful free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Its antioxidant and enzyme inhibitory effects suggest that it may impact a variety of pathways, particularly those involving oxidative processes and enzymatic reactions
Pharmacokinetics
A study on ashwagandha, which contains this compound, showed that the compound had higher relative absorption, better relative bioavailability, and longer elimination half-life indicating a sustained-release profile compared to reference . These properties can impact the compound’s bioavailability, determining how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, and how it is metabolized and excreted .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and enzyme inhibitory activities. By neutralizing free radicals, it can prevent oxidative damage to cells, which can contribute to aging and various diseases . Its enzyme inhibitory effects can alter the functioning of certain biochemical processes, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
12-Deoxywithastramonolide plays a significant role in various biochemical reactions. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it inhibits the activity of certain enzymes, such as those involved in inflammatory pathways . The compound interacts with proteins and other biomolecules, modulating their activity and contributing to its therapeutic effects .
Cellular Effects
This compound influences various cellular processes. It has been shown to reduce the growth of cancer cells, such as A549 lung and HT-29 colorectal cancer cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and cell cycle arrest in cancer cells . Moreover, it modulates the production of cytokines, reducing pro-inflammatory cytokines like TNF-α and increasing anti-inflammatory cytokines like IL-10 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function . For example, it inhibits the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, its effects on cellular function have been shown to persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Studies have shown that doses ranging from 50 to 200 mg/kg are effective in reducing inflammation and cancer cell growth in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux . The compound’s metabolism leads to the production of metabolites that contribute to its therapeutic effects . Additionally, it influences the levels of certain metabolites, further modulating cellular function and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues contribute to its therapeutic effects . For example, its accumulation in cancer cells enhances its ability to inhibit cell growth and induce apoptosis .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects more efficiently . For instance, its presence in the mitochondria of cancer cells contributes to the induction of apoptosis and inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxywithastramonolide typically involves the extraction from the roots and leaves of Withania somnifera. The extraction process often uses solvents such as hexane, chloroform, ethyl acetate, and methanol . High-performance liquid chromatography (HPLC) is employed for the identification and quantification of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Withania somnifera using optimized solvent extraction methods. The process includes the use of aqueous alcoholic solvents in varying compositions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxywithastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their bioactivity .
Scientific Research Applications
12-Deoxywithastramonolide has a wide range of scientific research applications:
Comparison with Similar Compounds
- Withanolide-A
- Withanone
- Withaferin-A
- 27-Hydroxywithanone
- Withastramonolide
- Withanoside
Properties
IUPAC Name |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMHXZWAKRDGG-MEBIVHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659533 | |
Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60124-17-6 | |
Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 12-deoxywithastramonolide and where is it found?
A1: this compound (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].
Q2: How does 12-DWS exert its biological effects?
A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].
Q3: Does 12-DWS demonstrate any anti-inflammatory properties?
A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].
Q4: How does the structure of 12-DWS compare to other withanolides?
A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.
Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?
A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].
Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?
A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].
Q7: How is 12-DWS extracted from Withania somnifera?
A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].
Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?
A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.
Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?
A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.
Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?
A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.
Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?
A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.
Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?
A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.
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